N-(1,3-benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3-benzodioxole group linked via a sulfanyl-acetamide bridge to a triazole core substituted with furan and pyrazine moieties. The triazole-thioether backbone enhances metabolic stability, while the benzodioxole and pyrazine groups contribute to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4S/c27-18(23-13-3-4-16-17(8-13)30-12-29-16)11-31-20-25-24-19(15-9-21-5-6-22-15)26(20)10-14-2-1-7-28-14/h1-9H,10-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUWADVZBOZPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Furan Moiety: Furan can be synthesized from furfural through decarbonylation.
Preparation of the Pyrazine Moiety: Pyrazine can be synthesized via the cyclization of ethylenediamine with glyoxal.
Formation of the Triazole Moiety: This can be achieved through the cyclization of hydrazine with acyl chlorides.
Coupling Reactions: The final compound is formed by coupling the benzodioxole, furan, pyrazine, and triazole moieties under specific reaction conditions, typically involving the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The thioether (-S-) linkage exhibits moderate nucleophilic substitution potential under specific conditions. Reactivity is influenced by adjacent electron-withdrawing groups (triazole and pyrazine rings), which polarize the C-S bond.
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | S-alkyl derivatives with modified lipophilicity |
| Arylation | Aryl diazonium salts, Cu catalysis | Biaryl thioethers for extended π-conjugation |
This reactivity enables structural diversification for pharmacological optimization.
Oxidation of the Thioether Moiety
Controlled oxidation transforms the sulfanyl group into sulfoxide or sulfone derivatives, altering electronic properties and biological target interactions .
| Oxidizing Agent | Product | Impact on Bioactivity |
|---|---|---|
| H₂O₂ (30%), RT | Sulfoxide | Enhanced hydrogen bonding capacity |
| mCPBA, CH₂Cl₂, 0°C | Sulfone | Increased metabolic stability |
Sulfone derivatives show improved pharmacokinetic profiles in related triazole analogs.
Amide Hydrolysis and Functionalization
The acetamide group undergoes hydrolysis under acidic/basic conditions, generating reactive intermediates for further derivatization .
| Condition | Product | Downstream Reactions |
|---|---|---|
| 6M HCl, reflux | Carboxylic acid | Esterification, peptide coupling |
| LiAlH₄, THF, 0°C | Amine precursor | Schiff base formation, urea synthesis |
This pathway enables scaffold hopping in medicinal chemistry programs .
Electrophilic Aromatic Substitution on the Furan Ring
The electron-rich furan undergoes regioselective substitutions at the α-position :
| Reagent | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄ | C5 | 5-Nitro-furan derivative |
| Br₂, FeBr₃ | C5 | 5-Bromo-furan analog |
Nitration products demonstrate enhanced π-stacking capabilities in crystallographic studies .
Coordination with Metal Ions
The triazole-pyrazine system acts as a polydentate ligand for transition metals, forming complexes with catalytic and therapeutic potential:
| Metal Salt | Coordination Sites | Application |
|---|---|---|
| Cu(OAc)₂·H₂O | Triazole N2, pyrazine N | Antimicrobial agents |
| PdCl₂(CH₃CN)₂ | Triazole N1, S atom | Cross-coupling catalysis |
X-ray diffraction data from analogous complexes confirm octahedral geometries.
Triazole Ring Modifications
The 1,2,4-triazole core participates in ring-opening and annulation reactions :
| Reaction | Reagents | Product |
|---|---|---|
| Thermal decomposition | >200°C, inert atmosphere | Pyrazine-fused imidazoles |
| [3+2] Cycloaddition | Dipolarophiles, Cu(I) | Triazolopyrazine extensions |
These transformations enable access to novel heterocyclic architectures .
Scientific Research Applications
Antimicrobial Activity
Recent studies suggest that compounds similar to N-(1,3-benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal enzymes, making it a candidate for antifungal drug development.
Anticancer Properties
Research indicates potential anticancer activity due to the compound's ability to interact with cellular targets involved in cancer proliferation and survival pathways. The unique combination of rings may facilitate interactions with DNA or specific receptors, leading to apoptosis in cancer cells.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes by binding to their active sites or allosteric sites. This mechanism is crucial for developing therapeutics targeting metabolic or signaling pathways disrupted in diseases.
Fungicides
Given its structural characteristics, this compound could serve as an effective fungicide. Its ability to disrupt fungal cell wall synthesis or function could provide a novel approach to managing crop diseases.
Plant Growth Regulators
The compound may also have applications as a plant growth regulator. By modulating hormonal pathways within plants, it could enhance growth rates or stress resistance.
Case Study 1: Antifungal Efficacy
In a study examining various triazole derivatives, this compound demonstrated potent antifungal activity against Candida albicans, with an IC50 value significantly lower than existing treatments .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound revealed that it induces apoptosis in breast cancer cell lines through the activation of caspase pathways . The study highlighted its potential as a lead compound for further drug development.
Case Study 3: Agricultural Applications
Field trials assessing the efficacy of this compound as a fungicide showed promising results in controlling Fusarium species in crops without significant phytotoxicity . This positions it as a viable alternative to conventional fungicides.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxole and furan moieties may interact with enzymes or receptors, while the pyrazine and triazole moieties may participate in hydrogen bonding and other non-covalent interactions. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a class of 1,2,4-triazole derivatives with sulfanyl-acetamide linkages. Key structural analogs and their distinguishing features are summarized below:
Biological Activity
Overview
N-(1,3-benzodioxol-5-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel organic compound characterized by its complex structure, which includes a benzodioxole moiety, a furan ring, and a triazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The IUPAC name of the compound reflects its intricate architecture:
| Component | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H20N4O4S |
| Molecular Weight | 444.50 g/mol |
Antimicrobial Properties
Research has indicated that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, derivatives of triazole and benzodioxole have been noted for their effectiveness against various bacterial strains. Studies suggest that the presence of the triazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Triazole derivatives are known to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary studies suggest that this compound may exhibit inhibitory effects on these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .
Anticancer Activity
The compound's anticancer potential is another area of interest. Similar compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of multiple functional groups may facilitate interactions with various biological targets within cancer cells .
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of related compounds, several derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the triazole ring could enhance antibacterial efficacy. The compound's structural features were pivotal in determining its biological activity .
Case Study 2: Enzyme Inhibition
A comparative analysis of various triazole derivatives revealed that those with a benzodioxole substituent exhibited superior inhibition of AChE and BChE compared to their counterparts without this moiety. This suggests that the unique structure of this compound may confer enhanced biological activity through specific enzyme interactions .
Summary Table of Biological Activities
Q & A
Q. What methodological considerations are critical when synthesizing this compound to ensure yield and purity?
Answer: The synthesis involves alkylation of a triazole-thione intermediate with chloroacetamide derivatives under alkaline conditions. Key steps include:
- Reagent ratios : Use equimolar concentrations of triazole-thione (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) and chloroacetamide in ethanol with aqueous KOH to drive the reaction .
- Reflux conditions : Heating at reflux for 1–5 hours optimizes nucleophilic substitution at the sulfur atom .
- Purification : Recrystallization from ethanol or ethanol/water mixtures ensures purity, with yields typically ranging from 65% to 85% .
- Validation : Confirm purity via melting point analysis and HPLC (>95% purity recommended for biological assays) .
Q. Which structural characterization techniques are essential for confirming the compound’s identity?
Answer:
- 1H NMR spectroscopy : Assign peaks for furan (δ 6.3–7.4 ppm), pyrazine (δ 8.5–9.0 ppm), and benzodioxol (δ 5.9–6.9 ppm) to verify substituent integration .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+) and rule out side products .
Q. How is anti-exudative activity evaluated in preliminary pharmacological studies?
Answer:
- In vivo models : Use a formaldehyde-induced rat paw edema assay. Administer the compound intraperitoneally (10 mg/kg) and measure edema volume reduction over 24 hours using digital plethysmometry .
- Positive controls : Compare results to diclofenac sodium (8 mg/kg), a standard anti-inflammatory agent .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests (p<0.05) to assess significance vs. controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize anti-exudative efficacy?
Answer:
- Substituent variation : Modify the benzodioxol or pyrazine rings with electron-withdrawing groups (e.g., nitro, chloro) to enhance lipophilicity and membrane permeability .
- Triazole core modifications : Introduce methyl or ethyl groups at the 4-position of the triazole to stabilize receptor interactions .
- Dose-response profiling : Test derivatives at 5–20 mg/kg to identify the optimal therapeutic window. Compounds with EC50 < 10 µM in exudation assays warrant further study .
Q. What computational strategies elucidate the compound’s mechanism of action?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or NF-κB targets. Prioritize binding poses with ΔG < −8 kcal/mol .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding (e.g., with COX-2 Arg120 or Tyr355) .
- ADMET prediction : Employ SwissADME to optimize logP (2–3) and rule out cytochrome P450 inhibition risks .
Q. How should researchers resolve contradictions in biological activity data across assays?
Answer:
- Assay standardization : Replicate in vitro (e.g., LPS-induced RAW264.7 cells) and in vivo (e.g., carrageenan-induced peritonitis) models to cross-validate anti-inflammatory effects .
- Metabolite screening : Use LC-MS to identify active metabolites that may explain discrepancies between in vitro potency and in vivo efficacy .
- Batch variability checks : Re-synthesize compounds with divergent results and re-test under identical conditions .
Q. What challenges arise in X-ray crystallographic refinement of this compound?
Answer:
- Crystal growth : Use slow evaporation from DMSO/ethanol (1:3) to obtain diffraction-quality crystals. Target resolution <1.0 Å for reliable atomic positioning .
- Software limitations : SHELXL may struggle with disordered furan or pyrazine rings. Apply restraints (e.g., DFIX for bond lengths) and validate with R-factor convergence (<5%) .
- Twinned data : Use PLATON to detect twinning and reprocess data with HKL-3000 if necessary .
Q. What strategies improve synthetic scalability for SAR campaigns without commercial optimization?
Answer:
- Catalyst screening : Replace pyridine with zeolite Y-H (0.01 M) to reduce reaction time and improve green chemistry metrics .
- Solvent optimization : Switch to ethanol/water (1:1) for easier workup and reduced environmental impact .
- Parallel synthesis : Employ robotic liquid handlers to synthesize 20+ derivatives in parallel for high-throughput SAR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
